molecular formula C12H10ClN B7995448 2-(4-Chloro-3-methylphenyl)pyridine

2-(4-Chloro-3-methylphenyl)pyridine

Cat. No.: B7995448
M. Wt: 203.67 g/mol
InChI Key: IBVFXEUAOPJMEL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, featuring a chloro and methyl substituent on the phenyl ring

Preparation Methods

The synthesis of 2-(4-Chloro-3-methylphenyl)pyridine can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Chemical Reactions Analysis

2-(4-Chloro-3-methylphenyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-(4-Chloro-3-methylphenyl)pyridine can be compared with other pyridine derivatives such as:

Each of these compounds has unique properties and applications, making this compound distinct in its own right.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVFXEUAOPJMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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